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Compound of Interest

Compound Name: 2-Cyclopropoxypyridin-3-amine
Cat. No.: B13138427

Get Quote

Core Identity & Significance

The 2-cyclopropoxypyridin-3-amine scaffold combines a pyridine ring with a cyclopropyl
ether at the 2-position and a primary amine at the 3-position. This arrangement creates a
"push-pull" electronic system that is highly valuable for constructing fused heterocycles (e.g.,
imidazopyridines) or as a hinge-binding motif in kinase inhibitors.

Primary Compound Data
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Specification

Chemical Name

2-Cyclopropoxypyridin-3-amine

CAS Number 2151757-47-8
Molecular Formula CsH10N20
Molecular Weight 150.18 g/mol

Key Functional Groups

Primary Amine (-NHz), Cyclopropy! Ether (-O-
cPr), Pyridine Nitrogen

pKa (Calculated)

~6.5 (Pyridine N), ~3.0 (Aniline N)

LogP

~1.2 (Moderate Lipophilicity)

Key Derivatives & Intermediates

Compound Name CAS Number

Role

2-Chloro-3-nitropyridine 5470-18-8

Starting Material (Electrophile
for SnAr)

Key Intermediate (Precursor to

2-Cyclopropoxy-3-nitropyridine ~ Not Assigned (Int-NO2)

amine)

2-Chloro-5-cyclopropoxy-3-
) o YEIopropoxy 1243350-30-2
nitropyridine

Derivative (5-substituted

isomer)

2-Cyclopropoxy-6-
yelop p”y _ 1394933-53-9
methoxypyridin-3-amine

Derivative (6-methoxy variant)

Synthesis Protocol: The "Self-Validating" Workflow

This protocol describes the synthesis of 2-cyclopropoxypyridin-3-amine from commercially

available 2-chloro-3-nitropyridine. The process relies on nucleophilic aromatic substitution

(SnAr) followed by nitro reduction.

Phase 1: Nucleophilic Displacement (SnAr)
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Objective: Install the cyclopropoxy group at the 2-position. Mechanism: The nitro group at C3
activates the C2-chlorine towards nucleophilic attack by the cyclopropoxide anion.

Reagents:
e Substrate: 2-Chloro-3-nitropyridine (1.0 eq)
e Nucleophile: Cyclopropanol (1.2 eq)

o Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Cesium Carbonate (Cs2COs, 2.0
eq)

e Solvent: Anhydrous THF or DMF
Step-by-Step Protocol:

o Activation: In a flame-dried flask under Argon, dissolve cyclopropanol in anhydrous THF (0.5
M).

e Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min until H2 evolution ceases.
Validation: Solution becomes slightly turbid (alkoxide formation).

e Addition: Add 2-chloro-3-nitropyridine (dissolved in minimal THF) dropwise to the alkoxide
solution.

e Reaction: Warm to Room Temperature (RT) and stir for 4—6 hours.

o Validation (TLC/LCMS): Monitor disappearance of starting material (UV active) and
appearance of the more polar product (2-cyclopropoxy-3-nitropyridine).

o Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc. Wash organic layer with brine, dry
over Na=S0s4, and concentrate.

 Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a yellow solid.
[2]

Phase 2: Nitro Reduction
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Objective: Convert the nitro group to the primary amine without cleaving the cyclopropyl ether.
Constraint: Avoid acidic conditions that might open the cyclopropane ring.

Reagents:

Substrate: 2-Cyclopropoxy-3-nitropyridine (Int-NO2)

Catalyst: 10% Pd/C (10 wt% loading)

Hydrogen Source: Hz gas (balloon, 1 atm)

Solvent: Ethanol or Methanol

Step-by-Step Protocol:

Preparation: Dissolve the nitro intermediate in Ethanol (0.2 M).
« Inerting: Purge the flask with Argon to remove oxygen. Add Pd/C catalyst carefully.
» Hydrogenation: Replace Argon with Hz (balloon). Stir vigorously at RT for 2—12 hours.

o Validation (LCMS): Look for the mass shift [M+H]* from ~181 (Nitro) to ~151 (Amine). The
nitro peak should disappear completely.

« Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

« |solation: Concentrate the filtrate under reduced pressure to yield 2-cyclopropoxypyridin-3-
amine (CAS 2151757-47-8).

o Note: The amine is air-sensitive; store under inert gas at -20°C.

Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis
pathway.
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Click to download full resolution via product page

Caption: Two-step synthesis workflow for CAS 2151757-47-8 via SNAr and Hydrogenation.

Applications in Drug Discovery

The 2-cyclopropoxypyridin-3-amine scaffold is a "privileged structure" in medicinal chemistry,

primarily used to target kinases and epigenetic enzymes.

Case Study: PRMTS5 Inhibitors

Recent patent literature (W0O2025215153A1) highlights the use of this specific amine in the
synthesis of PRMTS5 (Protein Arginine Methyltransferase 5) inhibitors.

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the enzyme's active
site, while the cyclopropoxy group fills a hydrophobic pocket, providing better metabolic
stability than a linear alkoxy chain.

Coupling Reaction: The amine is typically coupled with a carboxylic acid core (e.g., 6-
(trifluoromethyl)nicotinic acid) using coupling agents like T3P (Propylphosphonic anhydride)
to form the final amide drug candidate.

Pharmacophore Logic

Cyclopropyl Ether: Acts as a bioisostere for isopropyl or ethyl groups but with restricted
conformation, potentially reducing the entropic penalty of binding.

3-Amino Group: Serves as the primary attachment point (via amide bond formation) to the
rest of the drug molecule.

Pyridine Nitrogen: Often interacts with the "hinge region" of kinase domains via hydrogen
bonding.
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Safety & Handling

 Toxicity: Aminopyridines are generally toxic and can block potassium channels (similar to 4-
aminopyridine). Handle with extreme care in a fume hood.

o Skin Contact: Corrosive/lrritant. Wear nitrile gloves and safety goggles.

o Storage: The free amine is prone to oxidation. Store in amber vials under Argon at 2—8°C.

References

» World Intellectual Property Organization (WIPO). (2025). Patent WO2025215153A1: PRMT5
Inhibitors and Methods of Use. (Describes the synthesis of Int.66 and its reduction to the title
amine). [3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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